molecular formula C5H11BrO2Zn B14891192 3,3-DimethoxypropylZinc bromide

3,3-DimethoxypropylZinc bromide

Cat. No.: B14891192
M. Wt: 248.4 g/mol
InChI Key: LUTWHYYUZQKVHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-DimethoxypropylZinc bromide: is an organozinc compound with the molecular formula C5H11BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3-DimethoxypropylZinc bromide typically involves the reaction of 3,3-Dimethoxypropyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

3,3-Dimethoxypropyl bromide+Zn3,3-DimethoxypropylZinc bromide\text{3,3-Dimethoxypropyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,3-Dimethoxypropyl bromide+Zn→3,3-DimethoxypropylZinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-DimethoxypropylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bonded compound.

Scientific Research Applications

Chemistry: 3,3-DimethoxypropylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties.

Industry: In the industrial sector, this compound is used in the production of various organic compounds, including intermediates for agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,3-DimethoxypropylZinc bromide in chemical reactions involves the transfer of the 3,3-Dimethoxypropyl group to a substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

  • 3-Ethoxy-3-oxopropylzinc bromide
  • 4-Ethoxy-4-oxobutylzinc bromide
  • 6-Ethoxy-6-oxohexylzinc bromide

Comparison: 3,3-DimethoxypropylZinc bromide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain chemical reactions. Its dimethoxypropyl group provides unique steric and electronic properties that can influence the outcome of reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C5H11BrO2Zn

Molecular Weight

248.4 g/mol

IUPAC Name

bromozinc(1+);1,1-dimethoxypropane

InChI

InChI=1S/C5H11O2.BrH.Zn/c1-4-5(6-2)7-3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

LUTWHYYUZQKVHC-UHFFFAOYSA-M

Canonical SMILES

COC(C[CH2-])OC.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.